molecular formula C8H5N3O2S B13183184 2-(Pyridazin-3-yl)-1,3-thiazole-5-carboxylic acid

2-(Pyridazin-3-yl)-1,3-thiazole-5-carboxylic acid

Cat. No.: B13183184
M. Wt: 207.21 g/mol
InChI Key: QGYDFPNQPXMCEY-UHFFFAOYSA-N
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Description

2-(Pyridazin-3-yl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that combines the structural features of pyridazine and thiazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridazin-3-yl)-1,3-thiazole-5-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the pyridazine moiety. One common method includes the cyclization of appropriate thioamides with α-haloketones to form the thiazole ring. Subsequent reactions with hydrazine derivatives can introduce the pyridazine ring .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis techniques .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridazin-3-yl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce alkyl, aryl, or other functional groups .

Scientific Research Applications

2-(Pyridazin-3-yl)-1,3-thiazole-5-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Pyridazin-3-yl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyridazin-3-yl)-1,3-thiazole-5-carboxylic acid is unique due to its combination of pyridazine and thiazole rings, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C8H5N3O2S

Molecular Weight

207.21 g/mol

IUPAC Name

2-pyridazin-3-yl-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C8H5N3O2S/c12-8(13)6-4-9-7(14-6)5-2-1-3-10-11-5/h1-4H,(H,12,13)

InChI Key

QGYDFPNQPXMCEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1)C2=NC=C(S2)C(=O)O

Origin of Product

United States

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